![molecular formula C15H21N3OS B14803116 (2E)-1,3-thiazolidine-2,4-dione 2-{[(1E)-1-(1-adamantyl)ethylidene]hydrazone}](/img/structure/B14803116.png)
(2E)-1,3-thiazolidine-2,4-dione 2-{[(1E)-1-(1-adamantyl)ethylidene]hydrazone}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(1-Adamantyl)ethylidene]hydrazono}-1,3-thiazolidin-4-one is a compound that belongs to the class of thiazolidinones, which are known for their diverse biological activities The adamantyl group in the compound provides unique structural features that enhance its stability and biological activity
Preparation Methods
The synthesis of 2-{[1-(1-adamantyl)ethylidene]hydrazono}-1,3-thiazolidin-4-one typically involves the reaction of thiosemicarbazones with α-halogenoalkanoic acids or their derivatives . One-pot synthesis methods have also been developed, which streamline the process and improve yield . Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the purity and activity of the compound.
Chemical Reactions Analysis
2-{[1-(1-Adamantyl)ethylidene]hydrazono}-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The adamantyl group can be substituted with other functional groups to modify the compound’s properties. Common reagents used in these reactions include thionyl chloride, oxalyl chloride, and various bases like butyllithium and potassium tert-butoxide
Scientific Research Applications
2-{[1-(1-Adamantyl)ethylidene]hydrazono}-1,3-thiazolidin-4-one has been studied for its antifungal properties, showing activity against various fungal strains such as Candida albicans and Aspergillus fumigatus . Its unique structure allows it to interact with biological targets, making it a candidate for drug development. Additionally, the compound’s stability and reactivity make it useful in organic synthesis and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of 2-{[1-(1-adamantyl)ethylidene]hydrazono}-1,3-thiazolidin-4-one involves its interaction with fungal cell membranes, disrupting their integrity and leading to cell death . The adamantyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. Molecular targets include enzymes involved in cell wall synthesis and membrane function.
Comparison with Similar Compounds
Similar compounds include other thiazolidinones and adamantyl derivatives. For example:
2-{[1-(5-alkyl/arylalkylpyrazin-2-yl)ethylidene]hydrazono}-1,3-thiazolidin-4-ones: These compounds also exhibit antifungal activity but differ in their substituents, which can affect their potency and spectrum of activity.
1,3-Dehydroadamantane derivatives: These compounds share the adamantyl group but differ in their core structure, leading to different chemical and biological properties. The uniqueness of 2-{[1-(1-adamantyl)ethylidene]hydrazono}-1,3-thiazolidin-4-one lies in its combination of the adamantyl group with the thiazolidinone core, providing a balance of stability, reactivity, and biological activity.
Properties
Molecular Formula |
C15H21N3OS |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(2E)-2-[(E)-1-(1-adamantyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H21N3OS/c1-9(17-18-14-16-13(19)8-20-14)15-5-10-2-11(6-15)4-12(3-10)7-15/h10-12H,2-8H2,1H3,(H,16,18,19)/b17-9+ |
InChI Key |
QBCAKMBUGICVCZ-RQZCQDPDSA-N |
Isomeric SMILES |
C/C(=N\N=C\1/NC(=O)CS1)/C23CC4CC(C2)CC(C4)C3 |
Canonical SMILES |
CC(=NN=C1NC(=O)CS1)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sec-butyl 2-[(trifluoroacetyl)amino]hexanoate](/img/structure/B14803043.png)
![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B14803047.png)
![4-[2-[[[7-(2-Quinolinylmethoxy)-2-naphthalenyl]sulfonyl]amino]ethyl]benzoic acid](/img/structure/B14803060.png)
![tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate oxalate](/img/structure/B14803061.png)
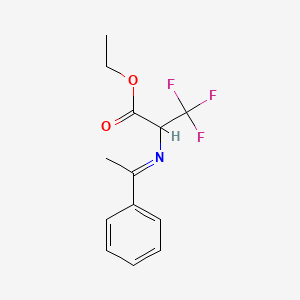
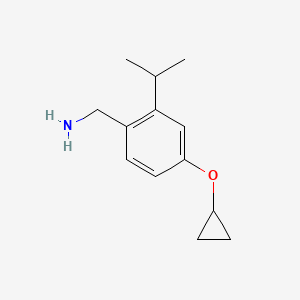
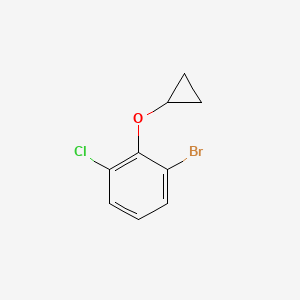
![[(10R,13S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14803087.png)

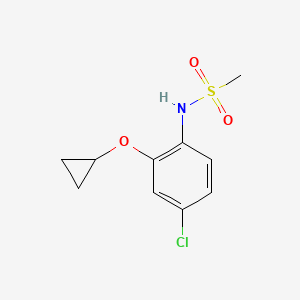
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-fluoro-5-nitroaniline](/img/structure/B14803130.png)
![2-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B14803132.png)
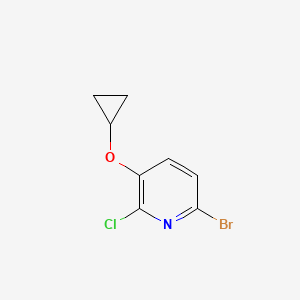
![2-Propenamide, N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-3-(2-furanyl)-](/img/structure/B14803141.png)
